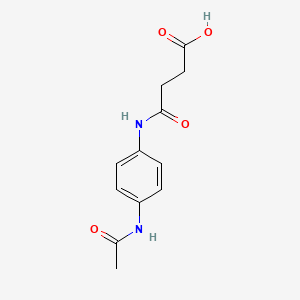

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid

Description

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid (IUPAC name: 4-[(4-acetamidophenyl)carbamoyl]butanoic acid) is a synthetic organic compound characterized by a phenyl ring substituted with an acetamido group (-NHCOCH₃) at the para position, linked via an amide bond to a 4-oxobutanoic acid moiety. This structure confers both hydrophilic (carboxylic acid) and hydrophobic (aromatic and acetamido) properties, making it a versatile intermediate in medicinal chemistry and drug development.

Propriétés

IUPAC Name |

4-(4-acetamidoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTFTMDROLGNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225242 | |

| Record name | 4-[[4-(Acetylamino)phenyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188011-68-9 | |

| Record name | 4-[[4-(Acetylamino)phenyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188011-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[4-(Acetylamino)phenyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the hydrogenation of 4-nitrophenol to produce 4-aminophenol. This reaction is carried out in a ball mill reactor with hydrogen gas flowing through the reactor at ambient temperature and pressure in the presence of a palladium on carbon (Pd/C) catalyst and acetic anhydride . The resulting 4-aminophenol is then acetylated to form 4-acetamidophenyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation and acetylation processes. These processes are optimized to increase yield and reduce side product formation. The use of advanced reactors and catalysts, such as Pd/C, helps achieve higher efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, acetic anhydride, and palladium on carbon (Pd/C) catalyst . Reaction conditions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include 4-aminophenol, 4-acetamidophenyl acetate, and other derivatives depending on the specific reaction conditions .

Applications De Recherche Scientifique

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating biochemical pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid

- Structure: Incorporates a conjugated (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl group.

- Properties : Enhanced π-conjugation increases planarity and UV absorption. IR spectra show distinct peaks at 1639 cm⁻¹ (C=O conjugated) and 1593 cm⁻¹ (C=C conjugated) .

- Applications: Potential as a photosensitizer or in materials science due to extended conjugation.

4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid

- Structure: Chlorine (electron-withdrawing) at the para position of the phenyl ring and a fluoro-substituted anilino group.

- Properties : Halogen substituents increase acidity (pKa ~3.5–4.0) and alter binding affinity in biological systems. The fluorine atom enhances metabolic stability .

- Applications : Explored in kinase inhibition studies due to halogen-mediated target interactions.

4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid

- Structure : Features a methylidene group (C=CH₂) and acetyl substituent.

- Properties : The methylidene group introduces steric hindrance, affecting crystal packing (dihedral angle = 84.2° between oxoamide and methylidene planes). Strong O–H∙∙∙O hydrogen bonds stabilize the dimeric structure .

- Applications : Studied for anti-inflammatory and antiproliferative activities due to reactive α,β-unsaturated ketone moiety .

Modifications in the Acidic Side Chain

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid

- Structure : Fluorine and methyl groups on the phenyl ring.

- Properties : The fluorine atom increases lipophilicity (logP ~1.8), while the methyl group enhances steric bulk. Sensitive to irritancy due to reactive carboxylic acid .

- Applications : Intermediate in fluorinated drug candidates targeting GPCRs.

2-((4-Acetamidophenyl)selanyl)-N-(benzyloxy)acetamide

Functional Group Replacements

4-((4-Methoxyphenyl)amino)-4-oxobutanoic Acid

- Structure : Methoxy (-OCH₃) instead of acetamido (-NHCOCH₃).

- Properties : Methoxy’s electron-donating effect reduces amide resonance, decreasing stability. Higher solubility in polar solvents compared to the acetamido analog .

- Applications : Used in prodrug design for pH-dependent release.

4-((4-Aminophenyl)amino)-4-oxobutanoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Signatures

Research Findings and Implications

- Biological Activity: The acetamido group in this compound enhances membrane permeability, making it a preferred scaffold in antimicrobial agents . Conversely, selenated analogs show promise in redox biology .

- Crystallography : Methylidene and acetyl substituents induce unique hydrogen-bonding networks, influencing solid-state stability .

- Synthetic Flexibility : Halogenation or methoxy substitution allows tuning of electronic properties for targeted drug delivery .

Activité Biologique

4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid, also known by its chemical formula CHNO, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may exert its effects through several pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes related to inflammatory pathways.

- Neurotransmitter Modulation : Similar compounds have demonstrated the ability to modulate neurotransmitter release, particularly dopamine and serotonin, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Antimicrobial Activity : Preliminary assays indicated that the compound possesses antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mM .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. IC values were reported in the range of 15–25 μM, indicating moderate cytotoxicity .

In Vivo Studies

Animal model studies have further elucidated the biological activity of this compound:

- Neuroprotective Effects : A study on rodent models of Alzheimer's disease reported that administration of the compound led to reduced neuroinflammation and improved cognitive function. The results indicated a decrease in pro-inflammatory cytokines and an enhancement in markers associated with synaptic plasticity .

Case Study 1: Neuroprotective Effects

A significant study assessed the effects of this compound on cognitive decline in a rat model of Alzheimer's disease. The findings revealed:

- Reduced Neuroinflammation : Administration resulted in lower levels of inflammatory markers.

- Improved Memory Performance : Behavioral tests showed enhanced memory retention compared to control groups.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of various derivatives of this compound. Results indicated:

| Compound | MIC (mM) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 1.0 | S. aureus |

| Target Compound | 1.5 | P. aeruginosa |

These results underscore the potential for developing new antimicrobial agents based on this compound's structure .

Q & A

Q. What are the standard synthetic routes for 4-((4-Acetamidophenyl)amino)-4-oxobutanoic acid?

The compound is synthesized via Friedel-Crafts acylation of acetanilide with succinic anhydride, catalyzed by aluminum chloride (AlCl₃). This yields the intermediate 4-(4-acetamidophenyl)-4-oxobutanoic acid (Compound [3] in ). Hydrolysis of the acetamide group with concentrated HCl produces derivatives like 4-(4-aminophenyl)-4-oxobutanoic acid . Key steps include refluxing in acetone or methanol-toluene mixtures for crystallization .

Q. How is the compound characterized in structural studies?

X-ray crystallography is employed to resolve bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the N–C(=O) bond length (1.354 Å) confirms amide resonance, and O–H⋯O hydrogen bonds form R₂²(8) motifs in the crystal lattice . FT-IR and NMR (¹H, ¹³C) are used to verify functional groups and substituent positions .

Q. What biological activities are associated with its derivatives?

Derivatives of 4-oxobutanoic acid scaffolds, such as TP33 ( ), exhibit antimicrobial and antiviral potential . Modifications at the phenyl or acetamido groups influence bioactivity, e.g., introducing chloro or benzimidazole substituents enhances antimicrobial efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Side reactions in Friedel-Crafts acylation (e.g., over-acylation) are mitigated by controlling AlCl₃ stoichiometry and reaction temperature. Post-synthesis purification via recrystallization (methanol-toluene, 1:1) or column chromatography improves yield (reported up to 87%) . HPLC-MS monitors intermediate purity, while TLC tracks reaction progress .

Q. What computational methods aid in understanding its structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates HOMO-LUMO energies to predict charge transfer and reactivity. Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation between acetamido and carbonyl groups). Electrostatic potential maps highlight nucleophilic/electrophilic sites for targeted derivatization .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Q. What strategies are used to enhance biological activity in derivatives?

Bioisosteric replacement of the acetamido group with thiazoloindole or benzimidazole moieties ( ) improves binding to microbial targets. Pharmacophore modeling identifies critical hydrogen-bond donors/acceptors, guiding substitutions at the 4-oxobutanoic acid core .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for Friedel-Crafts reactions to prevent hydrolysis of succinic anhydride .

- Characterization : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex derivatives .

- Data Analysis : Employ Mercury software (CCDC) for crystallographic visualization and Gaussian 09 for DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.